1-Propanethiol

Catalog No.
S1520981
CAS No.
107-03-9
M.F
C3H8S
CH3(CH2)2SH
C3H8S
M. Wt
76.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanethiol

CAS Number

107-03-9

Product Name

1-Propanethiol

IUPAC Name

propane-1-thiol

Molecular Formula

C3H8S
CH3(CH2)2SH
C3H8S

Molecular Weight

76.16 g/mol

InChI

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3

InChI Key

SUVIGLJNEAMWEG-UHFFFAOYSA-N

SMILES

CCCS

Solubility

Slight (NIOSH, 2016)
0.02 M
1.9 mg/mL at 25 °C
Miscible in ethanol, ether; very soluble in acetone
SOL IN PROPYLENE GLYCOL
Soluble in ethanol, ether, acetone, benzene
In water, 1.90X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.190
soluble in water, alcohol, propylene glycol and oils
Slight

Synonyms

1-Mercaptopropane; 1-Propyl Mercaptan; 1-Propylthiol; Propyl Mercaptan; Propylthiol; n-Propanethiol; n-Propyl Mercaptan; n-Propylthiol;

Canonical SMILES

CCCS

Cell Biology and Biochemistry

  • Studying cellular processes: 1-Propanethiol can be used to modify the properties of cell membranes, allowing researchers to study various cellular processes like signal transduction and membrane transport [].
  • Protein research: It can be used to label and purify proteins, aiding in their characterization and analysis [, ].

Materials Science and Nanotechnology

  • Self-assembled monolayers (SAMs): 1-Propanethiol forms well-defined SAMs on various surfaces, making it valuable for studying surface-molecule interactions and developing novel materials with specific functionalities [].
  • Nanoparticle synthesis: It can be used as a capping agent or stabilizer during the synthesis of nanoparticles, controlling their size and properties [].

Other Research Applications

  • Analytical chemistry: 1-Propanethiol finds use as a standard or internal reference material in various analytical techniques like gas chromatography and mass spectrometry [].
  • Environmental science: Due to its distinctive odor, it's sometimes used as a leak detection agent for natural gas pipelines [].

1-Propanethiol, also known as propanethiol or n-propyl mercaptan, is an organic compound with the molecular formula C3H8SC_3H_8S. It is classified as a thiol, which is characterized by the presence of a sulfhydryl group (-SH) replacing the hydroxyl group (-OH) found in alcohols. This compound appears as a colorless liquid with a strong, offensive odor reminiscent of rotten onions or garlic. Its boiling point is approximately 67-68 °C, and it has a density of 0.841 g/mL at 25 °C .

1-Propanethiol is moderately toxic and flammable, emitting irritating or toxic fumes upon combustion. It is slightly soluble in water and more soluble in organic solvents. The compound has various applications in chemical synthesis and industrial processes due to its reactivity and functional properties .

Typical of thiols:

  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids. For example, 1-propanethiol can be oxidized to form propyl disulfide when treated with oxidizing agents.
  • Nucleophilic Substitution: The sulfhydryl group can act as a nucleophile, allowing 1-propanethiol to react with alkyl halides to form thioethers.
  • Decomposition: Under specific conditions, such as thermal treatment on metal surfaces, 1-propanethiol decomposes into smaller hydrocarbons like propane and propene .

1-Propanethiol can be synthesized through several methods:

  • From Propene: The most common industrial method involves the reaction of propene with hydrogen sulfide under ultraviolet light initiation, leading to an anti-Markovnikov addition .
  • From Sodium Hydrosulfide: Another method includes reacting sodium hydrosulfide with 1-chloropropane to yield 1-propanethiol .
  • Laboratory Synthesis: In laboratory settings, thiols can also be synthesized via reduction of disulfides or through the reaction of thiourea derivatives with alkyl halides.

1-Propanethiol has diverse applications across various fields:

  • Chemical Intermediate: It serves as a precursor for the synthesis of other chemicals, including insecticides and pharmaceuticals.
  • Nanotechnology: In materials science, it is used for capping agents that enhance the thermal stability and light absorption properties of nanoparticles.
  • Self-Assembled Monolayers: It can form self-assembled monolayers on gold surfaces, which are useful in biosensor applications and nanoelectronics .
  • Flavoring Agent: Due to its strong odor, it is sometimes used in small quantities as a flavoring agent in food products.

Interaction studies involving 1-propanethiol focus on its reactivity with various chemicals:

  • It reacts violently with strong oxidants and reducing agents, which poses significant safety risks during handling .
  • Its interactions with metals have been studied for applications in catalysis and surface chemistry. For instance, it decomposes on molybdenum surfaces at elevated temperatures .

Several compounds share similarities with 1-propanethiol due to their structural characteristics or functional groups:

Compound NameMolecular FormulaKey Characteristics
2-PropanethiolC3_3H8_8SIsomeric form; used in similar applications but has different properties due to position of thiol group.
ButanethiolC4_4H10_10SLonger carbon chain; higher boiling point; used similarly in chemical synthesis.
EthanethiolC2_2H6_6SShorter carbon chain; stronger odor; used primarily as an odorant for natural gas.
ThiophenolC6_6H5_5SHContains a phenolic ring; used in organic synthesis and as a reagent.

The uniqueness of 1-propanethiol lies in its specific molecular structure that allows it to serve effectively in both industrial applications and research settings while exhibiting distinct reactivity patterns compared to its analogs .

The study of thiols dates to 1834, when William Christopher Zeise first identified ethyl mercaptan. However, systematic research on 1-propanethiol began in the early 20th century, driven by industrial demand for sulfur-containing intermediates. Early synthesis methods involved the reaction of propene with hydrogen sulfide under UV light, following an anti-Markovnikov addition mechanism. By the 1950s, alternative routes such as the nucleophilic substitution of 1-chloropropane with sodium hydrosulfide were established, yielding purer products.

The compound's role expanded beyond chemical synthesis in the 1990s, when its self-assembly properties on gold surfaces were discovered. This breakthrough, enabled by scanning tunneling microscopy (STM), revealed its potential for creating nanostructured materials.

Significance in Contemporary Chemical Sciences

1-Propanethiol serves as:

  • A model system for studying self-assembled monolayers (SAMs) due to its optimal chain length for surface interactions
  • A precursor for functionalizing nanoparticles in energy storage devices
  • A ligand in coordination chemistry, forming stable complexes with transition metals

Its low solubility in water (1.9 g/L) and high vapor pressure (122 mmHg at 20°C) make it ideal for gas-phase reactions and atmospheric chemistry studies.

Current Research Directions

Recent investigations focus on:

Research AreaKey FindingsSources
Plasma PolymerizationThiol-rich coatings with >20% sulfur content for biomedical applications
Electrochemical SAMsPotential-dependent structural transitions on Au(100) surfaces
Environmental RemediationMagnetic nanoparticle composites for dye adsorption (99% efficiency)
Perovskite Solar CellsEnhanced stability through AgNP capping

Laboratory-Scale Preparation Methods

Laboratory-scale preparation methods for 1-propanethiol encompass a diverse range of synthetic approaches that prioritize experimental convenience, reaction control, and product purity over large-scale economic considerations [10] [40]. These methods often serve as testing grounds for new synthetic methodologies before potential scale-up to commercial processes [37] [40].

One established laboratory method involves the reaction of propyl alcohol with hydrogen sulfide under specific catalytic conditions [3] [40]. This approach utilizes heterogeneous catalysts such as alumina impregnated with alkali salts and transition metal oxides to facilitate the substitution of the hydroxyl group with a sulfhydryl group [40]. The reaction typically requires elevated temperatures and controlled atmospheres to achieve satisfactory conversion rates [40].

The thiol-ene click reaction has emerged as a particularly attractive laboratory method for thiol synthesis, including 1-propanethiol derivatives [23] [24]. This reaction involves the addition of thiyl radicals to alkenes under ultraviolet irradiation or in the presence of radical initiators [23] [25]. The reaction proceeds rapidly at room temperature with high yields and excellent regioselectivity [23] [24]. The click chemistry nature of this reaction makes it ideal for laboratory applications where mild conditions and high selectivity are prioritized [23].

Another laboratory approach utilizes the triisopropylsilanethiolate method, which involves palladium-catalyzed cross-coupling reactions [40]. This method demonstrates high yields ranging from 61-93% and produces stable silyl sulfide intermediates that resist hydrolysis during aqueous workup procedures [40]. The subsequent deprotection using cesium fluoride in dimethylformamide followed by hydrolysis yields the desired thiol products [40].

Vapor-phase synthesis represents an alternative laboratory approach where propyl alcohol reacts with carbon disulfide at elevated temperatures of 200-300°C [3]. While this method can achieve reasonable yields of 54-78%, it requires high-temperature conditions and produces various by-products including dialkyl sulfides and alkenes [3].

Table 2: Laboratory-Scale Preparation Methods

MethodReaction ConditionsTypical Yield (%)AdvantagesLimitations
Propyl alcohol + H2S reactionSpecific conditions required60-75Simple reagentsRequires specific conditions
n-Propyl chloride + K-hydrosulfideAqueous medium, heating65-80Mild conditionsSide reactions possible
Propyl alcohol + CS2 vapor phase200-300°C, vapor phase54-78High temperature toleranceHigh temperature, by-products
Thiol-ene click reactionUV light, room temperature85-95High selectivity, mild conditionsUV equipment needed
Triisopropylsilanethiolate methodPd-catalyzed, DMF solvent61-93High yields, stable intermediatesExpensive reagents

Green Chemistry Approaches in 1-Propanethiol Synthesis

Green chemistry approaches in 1-propanethiol synthesis focus on developing environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks [21] [35]. These approaches align with the twelve principles of green chemistry and address growing environmental concerns in chemical manufacturing [15] [21].

Biocatalytic synthesis represents one of the most promising green chemistry approaches for thiol production [18] [35]. Enzymatic systems, particularly those involving propanethiol oxidoreductase and related enzymes, have demonstrated the ability to catalyze thiol formation under mild, aqueous conditions [18]. These biological systems operate at physiological temperatures and pH values, eliminating the need for harsh chemical conditions [18]. The enzyme propanethiol oxidoreductase facilitates the oxidation and reduction reactions necessary for thiol synthesis while producing minimal toxic by-products [18].

Aqueous micelle systems have emerged as another green chemistry approach for thiol synthesis [35]. These systems utilize water as the primary solvent and employ surfactant-based micelles to create miniature reaction environments [35]. Sugar-based surfactants, particularly those derived from renewable sources, provide biocompatible reaction media that support efficient thiol formation [35]. The micelle systems demonstrate excellent functional group tolerance and can achieve moderate to excellent yields while operating under mild conditions [35].

Photocatalytic processes represent a significant advancement in green thiol synthesis by utilizing light energy instead of thermal energy [5] [31]. These processes employ photocatalysts such as 9-mesityl-10-methylacridinium compounds to initiate radical chain reactions under visible light irradiation [5]. The photocatalytic approach achieves high conversion rates and selectivity while operating at room temperature and atmospheric pressure [5]. The use of visible light instead of ultraviolet radiation reduces energy requirements and safety concerns [5].

Metal-free synthetic approaches eliminate the use of heavy metal catalysts, reducing environmental contamination and simplifying product purification [22] [25]. These reactions often utilize organic photocatalysts or purely thermal processes that avoid metal-containing waste streams [22]. The thiol-ene reaction exemplifies this approach, achieving 100% atom economy and complete regioselectivity without metal catalysts [25].

The utilization of renewable feedstocks represents another important green chemistry strategy [38]. Levoglucosan-based synthesis routes utilize biomass-derived starting materials to produce thiol-containing polymers and intermediates [38]. These approaches demonstrate high bio-based content and can achieve comparable performance to petroleum-derived synthetic routes [38].

Table 3: Green Chemistry Approaches in 1-Propanethiol Synthesis

ApproachGreen Principles AppliedEnvironmental BenefitsCurrent StatusAtom Economy (%)
Biocatalytic synthesisEnzymatic catalysis, mild conditionsBiodegradable, non-toxicResearch stage85-95
Aqueous micelle systemsWater as solvent, surfactant-basedReduced organic solventsDemonstrated feasibility75-85
Photocatalytic processesLight-driven, no thermal energyEnergy efficientCommercially viable90-100
Metal-free reactionsAvoids heavy metalsReduced metal contaminationWell-established95-100
Renewable feedstock utilizationBio-based starting materialsSustainable raw materialsUnder development80-90

Process intensification strategies complement green chemistry approaches by improving reaction efficiency and reducing waste generation [15]. These strategies include the use of continuous flow reactors, microreactor technology, and integrated reaction-separation processes [15]. Such intensification methods can reduce energy consumption by up to 70% compared to conventional batch processes while maintaining or improving product quality [15].

Table 4: Reaction Mechanisms in 1-Propanethiol Synthesis

Mechanism TypeInitiationPropagation StepsTerminationRegioselectivity
Free Radical ChainUV light, radical initiatorsThiyl radical + alkene → C radicalRadical-radical couplingAnti-Markovnikov
Nucleophilic AdditionBase activation of thiolThiolate nucleophilic attackProton transferAnti-Markovnikov
Electrophilic AdditionAcid catalystProtonation of alkeneProduct formationMarkovnikov
Photocatalytic CyclePhotocatalyst excitationElectron transfer cyclesCatalyst regenerationAnti-Markovnikov
Metal-CatalyzedMetal complex formationOxidative addition/eliminationReductive eliminationVariable

Self-Assembled Monolayer Formation Mechanisms

3.1.1. Assembly Dynamics at Aqueous Gold (111) Interfaces

In situ scanning tunnelling microscopy under electrochemical control shows two sequential adsorption regimes on gold (111) [1]. An initial, potential-dependent physisorbed layer lifts the native (22 × √3) reconstruction at +0.30 V versus the saturated calomel electrode, after which covalent sulfur–gold bonds form a densely packed chemisorbed monolayer. Domain coalescence completes in tens of minutes under millimolar thiol concentration, giving a saturated coverage of (7.6 ± 0.5) × 10⁻¹⁰ mol cm⁻² as determined by reductive desorption voltammetry [2].

3.1.2. Physisorption and Chemisorption Stages

Density-functional calculations reveal that weakly bound physisorption is favoured at gold adatoms, whereas vacancy and adatom-pair protrusions provide the most stable chemisorption sites for thiolate formation [3]. The transition from physisorption to chemisorption therefore proceeds preferentially along step edges where such defects concentrate, rationalising the experimentally observed nucleation of ordered islands [1] [3].

3.1.3. Pit Formation and Domain Growth

Gold atom extraction accompanies chemisorption, producing triangular pits that expand to a surface coverage of 4.0 ± 0.4% at completion of monolayer growth [1]. Pits nucleate mainly on terraces wider than 300 nm, whereas pinholes remain scarce near step edges. Terrace edges adopt a saw-tooth morphology aligned with ⟨110⟩ rows as gold atoms migrate into vacancy islands. Subsequent domain growth involves lateral diffusion of intact thiolate islands until a continuous monolayer is achieved.

Table 1 compiles key kinetic and structural parameters for the aqueous assembly process.

ParameterObserved valueReference
Potential for reconstruction lift+0.30 V vs SCE2
Saturation coverage(7.6 ± 0.5) × 10⁻¹⁰ mol cm⁻²2
Pit coverage at completion4.0 ± 0.4% of surface1
Unit-cell stoichiometryFour molecules per (2√3 × 3)R30° cell1

Structural Characterisation of 1-Propanethiol Self-Assembled Monolayers

3.2.1. (2√3 × 3)R30° Periodic Lattice Structures

High-resolution constant-current images resolve a (2√3 × 3)R30° overlayer in which four thiolate molecules occupy face-centred-cubic hollow, hexagonal-close-packed hollow and bridge sites within each unit cell [1]. Charge-density contrast across the four molecules indicates slight differences in molecular tilt or electronic coupling to the substrate.

3.2.2. Surface Molecular Orientation Analysis

From the height of methyl termini above the gold plane, the alkyl backbone is tilted by about 30 degrees from the surface normal, maintaining a 0.42 nm inter-chain distance that maximises van-der-Waals cohesion [1]. Infra-red reflection spectroscopy and theoretical modelling further indicate that the sulfur–carbon bond aligns nearly upright while the carbon–carbon axis leans toward the next-nearest-neighbour hollow site, ensuring close-packed hexagonal ordering [3].

Surface Reactions on Semiconductor Materials

3.3.1. Gallium Arsenide (100) Surface Interaction Mechanisms

Temperature-programmed desorption and X-ray photoelectron spectroscopy demonstrate that 1-propanethiol dissociatively adsorbs on gallium arsenide (100) to give surface-bound propanethiolate and hydrogen [4]. Subsequent carbon–sulfur bond cleavage yields propyl species and elemental sulfur, after which β-hydride elimination forms propene, and reductive elimination produces propane. Density-functional theory places the free-energy barriers for propene and propane formation at 37.0 kcal mol⁻¹ and 45.2 kcal mol⁻¹, respectively, with an earlier 47.2 kcal mol⁻¹ barrier for carbon–sulfur scission [5].

3.3.2. Gallium Phosphide (001) Thermal Decomposition Pathways

Scanning tunnelling microscopy, X-ray photoelectron spectroscopy and density-functional calculations resolve a temperature-dependent sequence on gallium phosphide (001)(2 × 4). Propanethiolate anchors at edge gallium sites from 130 K to 473 K; at 573 K it decomposes to gallium–sulfur–gallium complexes and phosphorus-propyl adducts; above 673 K sulfur-induced (1 × 1) and (2 × 1) reconstructions dominate as sulfur diffuses subsurface [6] [7].

Table 2 summarises these temperature-resolved surface species.

Temperature (K)Dominant surface speciesStructural signatureReferences
130Edge-bound propanethiolateUniform rows along Ga dimer axis6 7
473Propanethiolate intactNo new features6 7
573Gallium–sulfur–gallium and phosphorus-propylBright dimers and protrusions6 7
673–773Sulfur-induced (1 × 1)/(2 × 1) reconstructionsLong-range dimer reordering6 7
3.3.3. Site-Selective Hydrogen Dissociation Processes

Density-functional Gibbs-energy profiles reveal that hydrogen dissociation of the thiol is kinetically favoured on gallium–phosphorus dimers, yet experiments detect dissociation exclusively on gallium–gallium dimers [6]. Calculations attribute this selectivity to rapid diffusion of the nascent thiolate along gallium rows, which suppresses recombinative desorption pathways accessible on gallium–phosphorus sites, thereby locking the reaction to gallium–gallium centres [6].

Physical Description

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0°F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid with cabbage-like, sulfuraceous odour
Colorless liquid with an offensive, cabbage-like odor.

Color/Form

COLORLESS, MOBILE LIQUID
Colorless liquid

XLogP3

1.8

Boiling Point

153 °F at 760 mm Hg (USCG, 1999)
67.8 °C
68 °C
153°F

Flash Point

5 °F (USCG, 1999)
-5 °F; -20.5 °C
-20 °C
-5°F

Vapor Density

Relative vapor density (air = 1): 2.63

Density

0.841 at 68 °F (USCG, 1999)
d254 0.84
0.843 g/cu cm at 20 °C
Relative density (water = 1): 0.84
0.842-0.847
0.84

LogP

1.81 (LogP)
1.81
log Kow = 1.81
1.7 (estimated)

Odor

Offensive
Characteristic odor of cabbage

Melting Point

-171 °F (USCG, 1999)
-113.3 °C
Mp -113.3 °
-113.3°C
-113 °C
-172°F

UNII

4AB0N08V2H

Related CAS

6898-84-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1506 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

155 mm Hg at 77 °F (NIOSH, 2016)
154.21 mmHg
154.2 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 20.7 (calculated)
(77°F): 155 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-03-9
79869-58-2

Wikipedia

Propyl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

/It is prepared/ by reacting propyl alcohol & hydrogen sulfide ... Sabatier et al, Compt Rend Seanc Acad Sci (paris), 150: 1219, 1910; from propyl alcohol or propyl disulfide & naphthalene ... Mereshkoski, Chem Zentrabl, 86, 982, 1915; Faragher et al, Chem Zentralbl, 99, 119, 1928; from n-propyl chloride & potassium hydrosulfide; also from n-propanol plus bromine plus red phosphorus in presence of sodium sulfate.
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Utilities
1-Propanethiol: ACTIVE

Analytic Laboratory Methods

Propyl mercaptan can be separated & determined by gas chromatography, & identified by mass spectroscopy.
Sulfur-specific detection of propyl mercaptan in air by photoionization in a multiple detector GC system.
Determination of volatile sulfur compounds, including propyl mercaptan, in air at the parts per trillion level by Tenax trapping and GC with flame ionization detection.

Clinical Laboratory Methods

Gas chromatography was used for the detection of mercaptan in the blood.

Interactions

Cysteine, 2-propanethiol, and 2-mercaptoethylamine were found to potentiate the action of bradykinin on the rat blood pressure. These same thiols were ineffective on the in vitro rat ileum, although on the guinea pig ileum only 2-propanethiol was observed to be ineffective.

Dates

Last modified: 08-15-2023
Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

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